Ethyl 2-heptyl-4,6-dihydroxybenzoate
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Overview
Description
Ethyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is widely used in various industries, including pharmaceuticals, polymers, and food preservatives . This compound is known for its preservative properties, preventing bacterial growth and extending the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-heptyl-4,6-dihydroxybenzoate typically involves the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 2-heptyl-4,6-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a preservative in biological samples to prevent microbial contamination.
Medicine: Utilized in the formulation of antibiotics such as erythromycin.
Industry: Employed in the production of polymers and as a food preservative to prevent oxidation and rancidity.
Mechanism of Action
The primary mechanism of action of ethyl 2-heptyl-4,6-dihydroxybenzoate involves its ability to inhibit bacterial growth. This is achieved by disrupting the bacterial cell membrane, leading to cell lysis and death . The compound also acts as an antioxidant, preventing the oxidation of other molecules by scavenging free radicals .
Comparison with Similar Compounds
Ethyl 2-heptyl-4,6-dihydroxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,6-dihydroxybenzoate: Lacks the heptyl group, making it less hydrophobic.
Uniqueness: this compound is unique due to its combination of hydrophobic and hydrophilic properties, making it effective as both a preservative and an antioxidant .
Properties
CAS No. |
38862-66-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 2-heptyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20-4-2/h10-11,17-18H,3-9H2,1-2H3 |
InChI Key |
ZKDFAIJIDPUSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origin of Product |
United States |
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